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Compound of Interest

Compound Name: VEGFR-2-IN-37

Cat. No.: B15576131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VEGFR-2-IN-37, a small molecule
inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document collates
available data on its chemical properties, biological activity, and the methodologies used for its
evaluation, designed to support research and development in the field of angiogenesis and

oncology.

Core Compound Information

VEGFR-2-IN-37, also identified as compound 12 in its primary research publication, is a
synthetic molecule belonging to the thieno[3,2-d]pyrimidinone class of compounds.[1][2]

Property Value

CAS Number 298207-77-9

1-[3-(5,6,7,8-tetrahydro[3]benzothieno[2,3-
d]pyrimidin-4-yloxy)phenyllethanone

Chemical Name

Molecular Formula C1s8H16N202S
Molecular Weight 324.40 g/mol
Appearance Off-white to pink solid powder
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Biological Activity and Data

VEGFR-2-IN-37 is an inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in
angiogenesis, the formation of new blood vessels.[1][2] By targeting VEGFR-2, this compound
has the potential to inhibit the proliferation of endothelial cells, a critical step in angiogenesis.[1]

[2]

In Vitro Efficacy

The primary biological activity data for VEGFR-2-IN-37 is derived from in vitro kinase assays

and cell-based proliferation assays.

Target/Cell .
Assay Li Concentration Result Reference
ine
VEGFR-2 Kinase 56.9% + 4.5%
o VEGFR-2 200 uM o [4]
Inhibition inhibition
Endothelial Cell - ] o
HUVEC Not Specified Potential Inhibitor  [1][2]

Proliferation

Note: HUVEC stands for Human Umbilical Vein Endothelial Cells.

The available data indicates that VEGFR-2-IN-37 demonstrates moderate inhibitory activity
against its target kinase at a high concentration.[4] The original study identified a related
compound, 2f, as a more potent lead, which exhibited an EC50 of approximately 12 uM on
HUVEC metabolic activity.[5]

Signaling Pathway

VEGFR-2 is a critical mediator of the VEGF signaling pathway, which plays a central role in
both physiological and pathological angiogenesis.[6] Inhibition of VEGFR-2 by compounds like
VEGFR-2-IN-37 disrupts these signaling cascades.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15576131?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2409895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2409895/
https://www.benchchem.com/product/b15576131?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.3c09673
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2409895/
https://www.benchchem.com/product/b15576131?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.3c09673
https://www.researchgate.net/publication/362254031_Synthesis_and_Computer_Aided_Drug_Design_of_Certain_Derivatives_of_Benzoxazole_Nucleus_for_Pharmacological_Testing
https://pmc.ncbi.nlm.nih.gov/articles/PMC4260048/
https://www.benchchem.com/product/b15576131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Intracellular Space

Extracellular Space Cell Mgmbrane ® - af
i i Cell Proliferati

Click to download full resolution via product page
VEGF-A binding to VEGFR-2 activates downstream signaling pathways.

Experimental Protocols

Detailed experimental protocols for VEGFR-2-IN-37 are outlined in the primary literature. Below
are representative methodologies for the key assays used to characterize this inhibitor.

a. VEGFR-2 Kinase Assay (Representative Protocol)

This assay is designed to measure the ability of a compound to inhibit the phosphorylation

activity of the VEGFR-2 enzyme.
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General workflow for an in vitro VEGFR-2 kinase inhibition assay.
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Methodology:

o Reagent Preparation: A kinase buffer is prepared, and recombinant human VEGFR-2 kinase
domain is diluted to the desired concentration. A solution containing the substrate (e.g.,
Poly(Glu,Tyr) 4:1) and ATP is also prepared. Test compounds, including VEGFR-2-IN-37, are
serially diluted in DMSO.

o Reaction Setup: In a 96-well plate, the kinase buffer, test compound (or DMSO for control),
and diluted VEGFR-2 enzyme are combined and pre-incubated.

o Kinase Reaction: The reaction is initiated by adding the ATP/substrate mixture to each well.
The plate is then incubated for a set period (e.g., 45-60 minutes) at a controlled temperature
(e.g., 30°C or 37°C) to allow for phosphorylation.

 Signal Detection: The reaction is terminated, and a detection reagent, such as ADP-Glo™ or
Kinase-Glo™, is added. This reagent measures the amount of ADP produced or remaining
ATP, respectively. The resulting luminescence is read by a microplate reader. The
percentage of inhibition is calculated by comparing the signal from wells with the inhibitor to
the control wells.[7]

b. HUVEC Proliferation Assay (Representative Protocol)

This cell-based assay assesses the effect of the compound on the proliferation of human
endothelial cells, a key process in angiogenesis.
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General workflow for a HUVEC proliferation assay.
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Methodology:

e Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECS) are seeded into 96-well
plates at a specific density and allowed to attach overnight in a complete growth medium.

e Treatment: The medium is replaced with a low-serum medium for a period of starvation.
Subsequently, cells are treated with various concentrations of VEGFR-2-IN-37 (or vehicle
control) in the presence of a pro-angiogenic stimulus like VEGF.

 Incubation: The cells are incubated for 48 to 72 hours to allow for proliferation.

» Quantification: A proliferation reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells convert
the MTT into a colored formazan product. After an incubation period, the formazan is
solubilized, and the absorbance is measured on a microplate reader. The reduction in
absorbance in treated wells compared to control wells indicates an inhibition of cell
proliferation.

Pharmacokinetics and In Vivo Data

As of the latest available information, there are no publicly accessible pharmacokinetic or in
vivo studies specifically for VEGFR-2-IN-37 (CAS 298207-77-9). The primary research focused
on the initial synthesis and in vitro characterization of a series of compounds, with more potent
leads being prioritized for further investigation.

Conclusion

VEGFR-2-IN-37 is a thieno[3,2-d]pyrimidinone-based inhibitor of VEGFR-2 that has
demonstrated in vitro activity against its target kinase and has the potential to inhibit endothelial
cell proliferation. The available data provides a foundational understanding of its mechanism of
action. Further studies, including determination of its IC50 value, investigation of its effects in
more complex in vitro angiogenesis models (e.g., tube formation assays), and in vivo efficacy
and pharmacokinetic profiling, would be necessary to fully elucidate its therapeutic potential.
This guide serves as a technical resource for researchers interested in exploring this
compound and its analogs as potential anti-angiogenic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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